3-(4-chlorophenyl)-6-[(E)-2-(4-chlorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-6-[(E)-2-(4-chlorophenyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-[(E)-2-(4-chlorophenyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with an appropriate reagent, such as phosphorus oxychloride (POCl3), to form the triazolothiadiazole ring system.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-[(E)-2-(4-chlorophenyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, into the compound.
Scientific Research Applications
3-(4-Chlorophenyl)-6-[(E)-2-(4-chlorophenyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-[(E)-2-(4-chlorophenyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: A compound with a similar chlorophenyl group but different functional groups and biological activities.
3-(4-Chlorophenyl)aniline hydrochloride: Another chlorophenyl-containing compound with distinct chemical properties and applications.
Uniqueness
3-(4-Chlorophenyl)-6-[(E)-2-(4-chlorophenyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its triazolothiadiazole ring system, which imparts specific chemical and biological properties. This structural feature distinguishes it from other chlorophenyl-containing compounds and contributes to its diverse range of applications in scientific research.
Properties
Molecular Formula |
C17H10Cl2N4S |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-[(E)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H10Cl2N4S/c18-13-6-1-11(2-7-13)3-10-15-22-23-16(20-21-17(23)24-15)12-4-8-14(19)9-5-12/h1-10H/b10-3+ |
InChI Key |
JZHWXDMYWGMZQX-XCVCLJGOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.